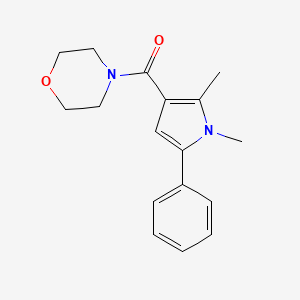
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid, also known as TPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPOP is a pyridazine derivative that has been synthesized through a number of different methods.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of neurotransmitter release. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have potential applications in the treatment of cancer and neurological disorders, although further research is needed to fully understand its effects.
実験室実験の利点と制限
One advantage of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also relatively easy to synthesize and has been reported to yield high purity. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are a number of future directions for research on 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid. In medicinal chemistry, further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurological disorders. In material science, further research is needed to explore the potential use of this compound in the development of organic light-emitting diodes and organic solar cells. In catalysis, further research is needed to explore the potential applications of this compound as a catalyst for the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid can be synthesized through a number of different methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzaldehyde with 2,3-dihydrofuran, followed by the reaction of the resulting product with hydrazine hydrate. Both methods have been reported to yield high purity this compound.
科学的研究の応用
1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of cancer and neurological disorders. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes and organic solar cells. In catalysis, this compound has been shown to be an effective catalyst for the synthesis of various organic compounds.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-4H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMLUMFXRLENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

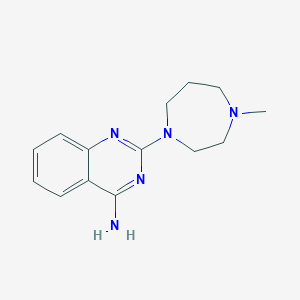
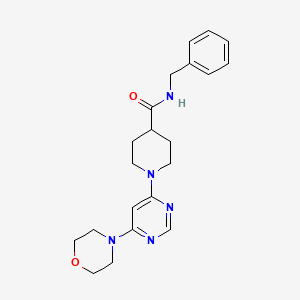
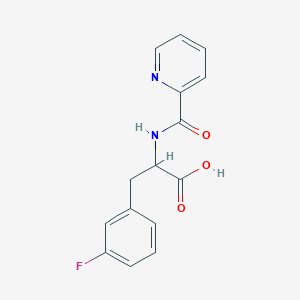
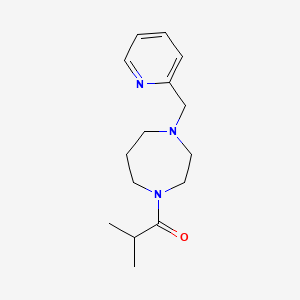
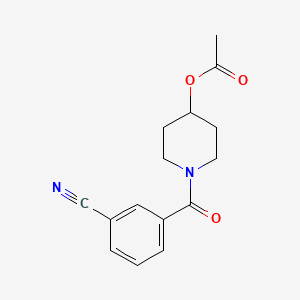
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)
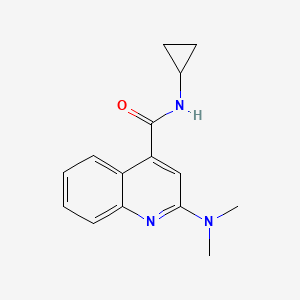
![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
